2-(2-Aminoethyl)phenol
Description
Overview and Historical Context of 2-(2-Aminoethyl)phenol in Chemical and Biological Sciences
This compound, also known by its CAS Number 2039-66-9, is an organic compound with the chemical formula C₈H₁₁NO. biosynth.com Its structure features a phenol (B47542) group substituted with a 2-aminoethyl group at the ortho position. Historically, the broader class of phenethylamines, to which this compound belongs, gained prominence in the mid-20th century with the discovery of key neurotransmitters like dopamine. Research into related compounds, such as the well-known tyramine (B21549) [4-(2-aminoethyl)phenol], has provided a foundational understanding of their physiological roles and metabolic pathways. researchgate.netresearchgate.net The study of this compound and its isomers has been driven by their potential applications in medicinal chemistry and as building blocks in organic synthesis. solubilityofthings.comgoogle.com
One common synthetic route to produce this compound involves the reduction of 2-(2-nitrovinyl)phenol. chemicalbook.com This reaction is typically carried out using a reducing agent like lithium aluminium hydride (LiAlH₄) in an inert solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com The process requires careful temperature control, starting at 0°C and gradually warming to room temperature, to achieve a good yield, which can be around 65%. chemicalbook.com
Significance of this compound within Phenethylamine (B48288) Derivatives and Biogenic Amines
This compound is classified as a phenethylamine derivative and a biogenic amine. biosynth.com Phenethylamines are a class of compounds with a shared chemical backbone that includes many psychoactive drugs and neurotransmitters. nih.gov Biogenic amines are naturally occurring nitrogen-containing compounds with low molecular weight, formed through the decarboxylation of amino acids. researchgate.netmdpi.comrsc.org
The significance of this compound lies in its structural similarity to other biologically active molecules. This makes it a valuable subject for structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. nih.gov For instance, research on phenethylamine and tryptamine (B22526) derivatives has provided insights into their affinity for serotonin (B10506) receptors, which are implicated in various psychiatric disorders. nih.gov
As a biogenic amine, this compound is part of a group of compounds that can act as neurotransmitters and neuromodulators. researchgate.net For example, tyramine, a positional isomer of this compound, is known to interact with adrenergic receptors and influence blood pressure. smolecule.com The metabolism of biogenic amines by enzymes like monoamine oxidase (MAO) is a critical area of study, as it can lead to the production of reactive oxygen species and potential oxidative stress. nih.gov Research has shown that this compound can act as a substrate for MAO-B, suggesting its potential role in neurological processes.
Research Trajectories and Emerging Areas for this compound
Current and future research on this compound is exploring several promising avenues:
Medicinal Chemistry: The compound serves as a scaffold for the synthesis of new molecules with potential therapeutic applications. solubilityofthings.comresearchgate.net Researchers are investigating its derivatives for a range of biological activities, including as inhibitors of enzymes like histone deacetylases (HDACs), which are targets for anticancer drugs. researchgate.net
Neuroscience: Given its classification as a biogenic amine and its interaction with enzymes like MAO, this compound is a subject of interest in neuroprotective research. Studies are exploring its potential to modulate neurotransmitter systems and protect against neurodegenerative diseases. smolecule.com
Materials Science: The phenolic and amino groups in this compound make it a useful building block for creating polymers and other materials with specific properties. smolecule.comsmolecule.com
Antibacterial Agents: Research has shown that Schiff bases derived from this compound exhibit antibacterial activity, particularly against E. coli. researchgate.netitmedicalteam.pl This opens up possibilities for the development of new antibiotics.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| CAS Number | 2039-66-9 |
| Physical Form | Solid |
| IUPAC Name | This compound |
Interactive Data Table: Research Applications of this compound Derivatives
| Research Area | Application | Key Findings |
| Medicinal Chemistry | HDAC Inhibitors | Derivatives show selective inhibition of HDACs, with potential as anti-cancer agents. researchgate.net |
| Neuroscience | Neuroprotection | May enhance the release of catecholamines, suggesting potential in treating neurodegenerative diseases. |
| Antibacterial Agents | Schiff Bases | Schiff base derivatives demonstrate significant activity against E. coli. researchgate.netitmedicalteam.pl |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminoethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEVAQARAVDUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174326 | |
| Record name | 2-(2-Aminoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2039-66-9 | |
| Record name | 2-(2-Aminoethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Tyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Aminoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-aminoethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Reaction Methodologies of 2 2 Aminoethyl Phenol
Established Synthetic Routes for 2-(2-Aminoethyl)phenol
Several methods have been developed for the synthesis of this compound, each with distinct advantages and limitations. Key approaches include the reduction of nitro-containing precursors using various reagents and conditions.
A prevalent laboratory-scale method for synthesizing this compound is the reduction of 2-(2-nitrovinyl)phenol. vulcanchem.com This reaction utilizes the potent reducing agent Lithium Aluminum Hydride (LiAlH₄). vulcanchem.com The process involves the reduction of both the nitro group and the carbon-carbon double bond of the vinyl side chain.
The reaction is typically performed in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the highly reactive LiAlH₄ from reacting with atmospheric moisture. chemicalbook.com The mechanism involves the nucleophilic attack of hydride ions (H⁻) from LiAlH₄ onto the electron-deficient nitro group and the vinyl system. numberanalytics.comlibretexts.org
The efficiency of the LiAlH₄ reduction is sensitive to reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the final product.
A representative procedure involves the dropwise addition of a solution of 2-(2-nitrovinyl)phenol in THF to a cooled (0 °C) suspension of LiAlH₄ in THF. chemicalbook.com After the initial addition, the reaction mixture is typically allowed to warm to room temperature and stirred for a period to ensure complete reduction. chemicalbook.com One documented experiment using this method reported a yield of 65%. chemicalbook.com Careful control of temperature is critical; lower temperatures can help manage the exothermic nature of the reaction and potentially improve selectivity, while higher temperatures may lead to side reactions. numberanalytics.com The workup procedure involves quenching the excess LiAlH₄ with water, followed by an acidic workup to dissolve the resulting aluminum salts and extraction of the product. chemicalbook.com
Table 1: Optimized Reaction Conditions for LiAlH₄ Reduction of 2-(2-nitrovinyl)phenol
| Parameter | Condition | Rationale/Effect on Yield | Reference |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Strong, non-selective agent capable of reducing both nitro and alkene groups. | chemicalbook.comnumberanalytics.com |
| Solvent | Tetrahydrofuran (THF) | Aprotic ether solvent, suitable for LiAlH₄ reactions. | chemicalbook.com |
| Temperature | Initial addition at 0 °C, then room temp. | Controls the exothermic reaction and minimizes side products. | chemicalbook.com |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents decomposition of the highly reactive LiAlH₄ by moisture. | numberanalytics.com |
| Reaction Time | ~2 hours post-addition | Ensures the reaction proceeds to completion. | chemicalbook.com |
| Reported Yield | 65% | Demonstrates the moderate to good efficiency of this laboratory method. | chemicalbook.com |
Catalytic hydrogenation presents a significant alternative for the synthesis of aminophenols from their corresponding nitrophenol precursors. google.comresearchgate.net This method is often favored in industrial settings due to its efficiency and the use of molecular hydrogen as the reducing agent. The reaction typically involves a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). google.comresearchgate.netrsc.org
For instance, the hydrogenation of nitrophenols can be carried out in a reactor under hydrogen pressure. google.com The choice of solvent, catalyst, pressure, and temperature are all critical parameters that influence the reaction's success. researchgate.net The reaction can be performed in aqueous or organic solvents like methanol (B129727). rsc.orgrsc.org In some cases, the presence of an acid, such as acetic acid or sulfuric acid, is used to facilitate the reaction, yielding the aminophenol salt. google.com For example, p-nitrophenol has been successfully hydrogenated to p-aminophenol in high yields (over 80%) using a Pd/C catalyst in the presence of acetic acid. google.com A key challenge in the hydrogenation of substituted nitroarenes is achieving selectivity, as other functional groups can also be susceptible to reduction. rsc.org
The reduction of nitroarenes using iron metal in an acidic medium, known as the Béchamp reduction, is a classic method in organic synthesis. This approach is often considered a cost-effective alternative to catalytic hydrogenation or reductions using metal hydrides. mdpi.com The reaction typically involves stirring the nitrophenol precursor with iron powder in the presence of an acid like hydrochloric acid (HCl).
The iron acts as the reducing agent, being oxidized from Fe(0) to iron(II) or iron(III) species while the nitro group is reduced to an amine. While economical, this method may require longer reaction times and can sometimes generate a significant amount of byproducts, complicating the purification process. Iron-catalyzed reductions have also been developed, where an iron catalyst facilitates the reduction of a nitro group in the presence of a different reducing agent or via a hydrogen transfer mechanism. researchgate.netacs.org
The choice of synthetic route to this compound and its derivatives depends on factors like scale, cost, available equipment, and desired selectivity.
Lithium Aluminum Hydride Reduction: This method is highly effective for complete reduction but is expensive and hazardous, making it more suitable for smaller, laboratory-scale syntheses. numberanalytics.commasterorganicchemistry.com LiAlH₄ is a powerful, non-selective reducing agent, which is advantageous when the reduction of multiple functional groups (like the nitro and vinyl groups in 2-(2-nitrovinyl)phenol) is desired. masterorganicchemistry.comorganic-chemistry.org However, its high reactivity can be a drawback if other sensitive functional groups are present. numberanalytics.com
Catalytic Hydrogenation: This is often the method of choice for industrial-scale production due to its high efficiency, cleaner reaction profiles, and the use of relatively inexpensive hydrogen gas. researchgate.netscribd.com The selectivity can be tuned by the choice of catalyst, support, and reaction conditions. rsc.org For example, catalysts like Pd/C are highly active for the reduction of nitro groups. rsc.org However, it requires specialized high-pressure equipment.
Iron-Mediated Reduction: The primary advantage of the Béchamp reduction is its low cost. It avoids the need for expensive catalysts or hazardous hydrides. The main disadvantages are the often harsh reaction conditions, longer reaction times, and the generation of large amounts of iron sludge as a byproduct, which can make product isolation and purification challenging.
Table 2: Comparison of Major Synthetic Methodologies
| Methodology | Precursor Example | Key Reagents | Advantages | Disadvantages | Reference |
| LiAlH₄ Reduction | 2-(2-nitrovinyl)phenol | LiAlH₄, THF | High reactivity, effective for multiple group reduction | Expensive, hazardous (pyrophoric), requires strict anhydrous conditions | chemicalbook.comnumberanalytics.com |
| Catalytic Hydrogenation | Nitrophenol derivative | H₂, Pd/C or Pt/C | High yield, clean, scalable, atom-economical | Requires high-pressure equipment, catalyst cost | google.comresearchgate.net |
| Iron-Mediated Reduction | Nitrophenol derivative | Fe, HCl | Very low cost of reagents, simple setup | Long reaction times, byproduct formation (iron sludge), purification challenges | mdpi.com |
Reduction of 2-(2-nitrovinyl)phenol using Lithium Aluminum Hydride
Chemical Transformations and Reactivity of this compound
The presence of three distinct reactive sites—the aromatic ring, the phenolic hydroxyl group, and the primary amino group—endows this compound with rich and diverse reactivity. solubilityofthings.com It serves as a versatile intermediate for constructing more complex molecules.
The amino group (a nucleophile and a base) and the hydroxyl group (a nucleophile and a weak acid) are the primary centers of reactivity. solubilityofthings.comsolubilityofthings.com These groups can undergo reactions such as nucleophilic substitution and condensation. cymitquimica.com For example, the amino group can be alkylated or acylated to form secondary or tertiary amines and amides, respectively. nih.gov It can also react with carbonyl compounds to form Schiff bases (imines). The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. The aromatic ring itself can undergo electrophilic substitution, with the activating hydroxyl and aminoethyl groups directing incoming electrophiles primarily to the ortho and para positions.
Table 3: Representative Chemical Transformations of this compound
| Reaction Type | Reacting Group(s) | Reagent Example | Product Type |
| N-Alkylation | Amino | Alkyl Halide | Secondary/Tertiary Amine |
| N-Acylation | Amino | Acyl Chloride/Anhydride | Amide |
| Schiff Base Formation | Amino | Aldehyde/Ketone | Imine |
| O-Alkylation | Hydroxyl | Alkyl Halide | Ether |
| O-Acylation | Hydroxyl | Acyl Chloride/Anhydride | Ester |
| Oxidation | Hydroxyl/Ring | Potassium Permanganate (B83412) | Quinone derivatives |
| Electrophilic Aromatic Substitution | Aromatic Ring | Nitrating/Halogenating agent | Substituted Phenol (B47542) |
Oxidation Reactions and Derivative Formation
The phenolic ring of this compound is susceptible to oxidation, a reaction that can lead to the formation of various derivatives. The presence of both a hydroxyl and an aminoethyl group on the aromatic ring influences its reactivity.
Oxidation of this compound can yield corresponding quinones or other oxidized derivatives. This transformation is a common reaction for phenols and their derivatives, often facilitated by oxidizing agents. pearson.com Quinones are formed through the oxidation of catechols or hydroquinones, which can be generated from the initial phenol. acs.org The process can involve a two-electron oxidation of the phenolic hydroxyl group. smolecule.comnih.gov For instance, the phenolic portion of related compounds can be oxidized to form quinones using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). smolecule.com In some cases, hypervalent iodine oxidation of related aminophenol derivatives can lead to the formation of benzoquinones. semanticscholar.org The resulting quinones are electrophilic Michael acceptors and can be highly reactive. acs.org
Reduction Reactions and Saturated Amine Formation
The functional groups of this compound can undergo reduction. Specifically, the compound can be reduced to form more saturated amines. This type of reaction is characteristic of compounds containing amino groups. For example, the amino group in a related compound, 2-(2-Aminoethyl)-4-methoxyphenol, can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). smolecule.com Similarly, the reduction of nitrile groups on related macrocyclic complexes to primary amines has been achieved using sodium borohydride. researchgate.net
A common synthetic route to this compound itself involves the reduction of 2-(2-nitrovinyl)phenol. chemicalbook.com This reaction is typically carried out using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an inert solvent such as tetrahydrofuran (THF). chemicalbook.com The process involves cooling the reaction mixture, followed by a gradual warming to room temperature to ensure the complete reduction of the nitro group to an amino group. chemicalbook.com
Nucleophilic Substitution Reactions involving Amino and Hydroxyl Groups
The amino and hydroxyl groups attached to this compound are key to its reactivity, allowing it to participate in nucleophilic substitution reactions. The amino group, with its lone pair of electrons, can act as a nucleophile, enabling the introduction of various substituents and the formation of more complex molecules. smolecule.comevitachem.com Similarly, the phenolic hydroxyl group can engage in reactions, although its nucleophilicity is influenced by the electronic nature of the aromatic ring. smolecule.com These functional groups provide sites for diverse functionalization, making the compound a valuable precursor in organic synthesis.
Coupling Reactions for Complex Molecular Architectures
This compound serves as a building block in the synthesis of more complex molecules through various coupling reactions. These reactions are fundamental in constructing larger, more intricate molecular architectures. Oxidative coupling of phenols is a notable method where phenolic compounds are joined together. wikipedia.org This can occur between two phenol molecules (homo-coupling) or between a phenol and another molecule (cross-coupling). nih.gov The process often involves the formation of a phenol radical, which can then react with another phenol or a phenolate (B1203915) anion. nih.gov
Palladium-catalyzed C-N cross-coupling reactions are also a powerful tool for forming bonds between an aryl group and a nitrogen atom, and have been used in the synthesis of complex molecules containing N-aryl bonds. acs.org These reactions can be used to attach the amino group of a molecule like 2-(2-aminoethyl)piperidine to an aryl iodide. acs.org Such coupling strategies are crucial for creating the carbon-nitrogen and carbon-carbon bonds necessary for building complex molecular frameworks. researchgate.net
Reactivity with External Substrates, including Phenol Derivatives
The reactivity of this compound extends to interactions with various external substrates, including other phenol derivatives. The control of chemo- and regioselectivity in the functionalization of phenols can be challenging due to the presence of multiple reactive sites, namely the hydroxyl group and the ortho and para positions of the aromatic ring. rsc.org
In the context of creating more complex structures, the direct reductive amination of ketones with amines is a significant reaction. For instance, the reaction of a ketone with an amine can yield a hindered tertiary amine. mdpi.com Furthermore, the oxidative coupling of phenols with other phenols is a key reaction for creating biphenol structures. nih.gov The success of such cross-coupling reactions often depends on the relative oxidizability and nucleophilicity of the reacting phenols. nih.gov
Derivatization Strategies for this compound
The functional groups of this compound, the amino and hydroxyl groups, allow for a wide range of derivatization strategies, making it a valuable scaffold in medicinal chemistry and organic synthesis. solubilityofthings.com These derivatizations aim to modify the compound's properties for specific applications.
One common strategy is the modification of the amino group. For instance, the amino group can be selectively and quantitatively derivatized by reacting it with benzoyl isothiocyanate to form a thiourea (B124793) derivative. acs.orgresearchgate.net This particular derivatization has been used to create chiral solvating agents for NMR spectroscopy. acs.orgnih.gov The amino group can also be protected, for example, with a trimethylsilylethoxycarbonyl (TEOC) group, which can later be removed to facilitate further reactions. semanticscholar.org
The phenolic hydroxyl group also offers a site for derivatization. It can be involved in condensation reactions with aldehydes or ketones. smolecule.com Additionally, the hydroxyl group influences the electronic properties of the aromatic ring, which can be exploited in various reactions. acs.org
Derivatization can also involve reactions at the aromatic ring itself. For example, sulfonation of related aminophenol compounds can be achieved, leading to the introduction of a sulfonamide group. google.com
More complex derivatives can be synthesized by utilizing both the amino and hydroxyl functionalities. For example, tris(((2-aminoethyl)amino)methyl)phenol (B12645402) can be synthesized from phenol, formaldehyde, and 2-aminoethylamine through a condensation reaction. evitachem.com This creates a multidentate ligand capable of forming stable complexes with metal ions. evitachem.com
The following table summarizes some of the derivatization strategies for this compound and related compounds:
| Functional Group | Reagent/Reaction Type | Product Type | Reference(s) |
| Amino Group | Benzoyl isothiocyanate | Thiourea derivative | acs.orgresearchgate.net |
| Amino Group | Trimethylsilylethoxycarbonyl (TEOC) chloride | TEOC-protected amine | semanticscholar.org |
| Amino Group | Reductive amination with ketones | Tertiary amines | mdpi.com |
| Hydroxyl Group | Condensation with aldehydes/ketones | Complex structures | smolecule.com |
| Aromatic Ring | Chlorosulfonation | Sulfonamide derivative | google.com |
| Both | Phenol, formaldehyde, 2-aminoethylamine | Tris-substituted phenol | evitachem.com |
These strategies highlight the versatility of this compound as a starting material for the synthesis of a wide array of functionalized molecules with potential applications in various fields of chemistry.
Synthesis of Novel 4-(2-Aminoethyl)phenol Derivatives
Recent research has focused on the design and synthesis of novel derivatives of 4-(2-Aminoethyl)phenol as potential therapeutic agents, particularly as histone deacetylase (HDAC) inhibitors for cancer treatment. citedrive.comnih.gov A study in this area involved virtual screening and molecular docking to identify promising compounds. citedrive.comnih.govresearchgate.net This was followed by the synthesis of a series of 4-(2-aminoethyl)phenol derivatives. citedrive.comnih.govresearchgate.net
The synthesized compounds were evaluated for their ability to inhibit HDAC activity. Notably, compounds 18 and 20 demonstrated significant HDAC inhibitory activity, with inhibition percentages of 64.94 ± 1.17% and 52.45 ± 1.45%, respectively, when compared to a solvent control. citedrive.comnih.govresearchgate.net These findings suggest that the 4-(2-aminoethyl)phenol scaffold is a promising starting point for developing new small molecule HDAC inhibitors. citedrive.comnih.gov The interactions of these derivatives with the active site of HDAC3 were found to involve π-stacking, coordination with a zinc ion (Zn2+), hydrogen bonding, and hydrophobic interactions. citedrive.comnih.govresearchgate.net
| Compound | HDAC Inhibitory Activity (%) |
| 18 | 64.94 ± 1.17 |
| 20 | 52.45 ± 1.45 |
Schiff Base Formation from this compound and Related Amines
Schiff bases are a class of compounds containing a carbon-nitrogen double bond, typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. Aminophenols, including structures related to this compound, are common precursors for Schiff base synthesis.
One synthetic approach involves the reaction of ethylenediamine (B42938) with salicylaldehyde (B1680747) to produce a Schiff base. itmedicalteam.plitmedicalteam.pl In a typical procedure, a solution of salicylaldehyde in ethyl acetate (B1210297) is added to a stirred solution of ethylenediamine in warm ethyl acetate. itmedicalteam.plitmedicalteam.pl The mixture is then refluxed at 150°C for 5 hours, yielding a solid product which is filtered, washed, and dried to afford the pure Schiff base as a yellow crystalline solid. itmedicalteam.plitmedicalteam.pl Another example is the synthesis of Schiff bases from the condensation of 2-hydroxyacetophenone (B1195853) with ethylenediamine. ijcrt.org
The formation of the Schiff base is confirmed by spectroscopic methods. For instance, the infrared (IR) spectra of these compounds show characteristic bands. A band around 1634 cm⁻¹ is indicative of the azomethine (C=N) group, confirming the formation of the Schiff base. itmedicalteam.pl The presence of a benzene (B151609) ring is supported by C=C stretching modes observed around 1505 cm⁻¹. itmedicalteam.plresearchgate.net A medium band corresponding to the phenolic C-O bond is also observed. itmedicalteam.plresearchgate.net
| Reactants | Product | Key Reaction Condition |
| Salicylaldehyde and Ethylenediamine | (E)-2-(((2-aminoethyl)imino)methyl)phenol | Reflux at 150°C for 5 hours |
| 2-Hydroxyacetophenone and Ethylenediamine | 2-(1-((2-aminoethyl)imino)ethyl)phenol | Condensation reaction |
Thiourea Derivative Synthesis for Chiral Solvating Agents
Thiourea derivatives of chiral amines, including those derived from aminophenols, have emerged as effective chiral solvating agents (CSAs) for the enantiodiscrimination of amino acid derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.govresearchgate.net A notable example is the thiourea derivative prepared by reacting 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate. acs.orgnih.govresearchgate.net
This reaction is a quantitative derivatization, affording an efficient CSA for distinguishing between enantiomers of N-3,5-dinitrobenzoyl (DNB) derivatives of amino acids. acs.orgnih.gov The presence of a base additive, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is often required to solubilize the amino acid derivatives in the NMR solvent (CDCl₃) and facilitate the interaction with the CSA. researchgate.netmdpi.com This interaction leads to the formation of diastereomeric solvates that are distinguishable in the NMR spectrum, allowing for the determination of enantiomeric purity. acs.org
The effectiveness of these thiourea-based CSAs is demonstrated by the significant chemical shift differences (nonequivalences) observed in the ¹H and ¹³C NMR spectra of the enantiomeric substrates. acs.orgnih.gov For instance, very high nonequivalences of up to 0.2 ppm have been measured in the ¹H NMR spectra. acs.orgnih.gov
| Chiral Amine Precursor | Reagent | Application |
| 2-[(1R)-1-Aminoethyl]phenol | Benzoyl isothiocyanate | Chiral solvating agent for NMR enantiodiscrimination of amino acid derivatives |
Phenoxy-linked Derivatives and Their Synthetic Pathways
Phenoxy-linked derivatives of aminophenols represent another class of compounds with interesting synthetic pathways and potential applications. The synthesis of these compounds often involves nucleophilic substitution or condensation reactions.
One general approach to creating a phenoxy linkage is the reaction of a phenol with a suitable halo derivative in the presence of a base. For example, refluxing a 4-chlorophenol (B41353) derivative with ethyl chloroacetate (B1199739) in dry acetone (B3395972) using potassium carbonate as a base can yield phenoxy-containing intermediates. The yield of such reactions can be optimized by controlling parameters like solvent polarity, temperature (typically 80–100°C), and the stoichiometric ratio of reactants.
A specific synthetic route to a related compound, 4-(2-aminoethyl)phenol (tyramine), involves the heating of 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol with hydrobromic acid, which results in the formation of 4-(2-bromoethyl)phenol (B83804) as an intermediate. This intermediate is then treated with ammonia (B1221849) in methanol to yield tyramine (B21549) hydrobromide, which can be neutralized to the free base. While this example illustrates the synthesis of an isomer, similar principles of forming an ether linkage can be applied to synthesize phenoxy derivatives of this compound.
| Synthetic Strategy | Key Reagents/Conditions | Product Type |
| Nucleophilic Substitution | 4-Chlorophenol derivative, ethyl chloroacetate, K₂CO₃, acetone | Phenoxy-linked intermediates |
| Multi-step synthesis from substituted phenol | Hydrobromic acid, ammonia | Aminoethylphenol derivative |
Advanced Spectroscopic and Analytical Characterization of 2 2 Aminoethyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(2-Aminoethyl)phenol. By analyzing the magnetic properties of its atomic nuclei, NMR provides detailed information about the carbon skeleton and the chemical environment of each proton.
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The aromatic region typically displays complex multiplets corresponding to the four protons on the substituted benzene (B151609) ring. The ethyl bridge gives rise to two triplet signals, characteristic of adjacent methylene (B1212753) (-CH₂-) groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on the analysis of similar compounds and general spectroscopic principles.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic CH | 6.7 - 7.2 | 115 - 130 |
| C-OH | - | 154 - 158 |
| C-CH₂ | - | 125 - 129 |
| -CH₂-Ar | ~2.8 | ~35 |
While this compound itself is achiral, its derivatives are pivotal in the field of chiral analysis using NMR spectroscopy. mdpi.com Specifically, chiral derivatives like 2-[(1R)-1-aminoethyl]phenol are used to create chiral solvating agents (CSAs). mdpi.com These agents are instrumental in determining the enantiomeric excess and absolute configuration of other chiral molecules, such as amino acids. mdpi.comnih.gov The process involves creating a diastereomeric environment that makes the NMR signals of the two enantiomers distinguishable. nih.govnih.gov
The mechanism of enantiodiscrimination involves the formation of transient, non-covalent diastereomeric complexes (solvates) between the chiral solvating agent and the enantiomers of the analyte directly within the NMR tube. nih.gov For instance, a thiourea (B124793) derivative of 2-[(1R)-1-aminoethyl]phenol has been shown to be an effective CSA for differentiating the enantiomers of N-3,5-dinitrobenzoyl (N-DNB) amino acids. mdpi.com
The formation of these diastereomeric solvates is driven by intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions result in slightly different chemical environments for the corresponding nuclei in the two enantiomers, leading to separate peaks in the ¹H or ¹³C NMR spectrum. mdpi.com The difference in the chemical shifts (ΔΔδ) between the signals of the two enantiomers allows for the quantification of their relative amounts. frontiersin.org This approach is highly valued for its practicality, as it avoids covalent derivatization and allows for rapid analysis. nih.gov
Application in Chiral Enantiodiscrimination Studies
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation patterns.
For this compound (C₈H₁₁NO), the molecular weight is 137.18 g/mol . achemblock.com In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 137. Consistent with the nitrogen rule, the odd nominal mass corresponds to the presence of a single nitrogen atom. libretexts.org
The fragmentation of the molecular ion provides structural information. Key fragmentation pathways for this compound are expected to include:
Alpha-cleavage: The bond between the two carbon atoms of the ethyl side chain is likely to break. This is a characteristic fragmentation for amines, leading to the formation of a stable iminium ion. The primary alpha-cleavage would result in a fragment ion at m/z 30 ([CH₂=NH₂]⁺). libretexts.orgmiamioh.edu
Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the ethyl group would generate a fragment corresponding to the loss of the aminoethyl side chain.
Phenol (B47542) Fragmentation: Aromatic alcohols like phenols typically exhibit a strong molecular ion peak. whitman.edu Fragmentation of the phenol ring itself can occur, often involving the loss of carbon monoxide (CO, 28 Da) and a hydrogen cyanide radical (HCN) or related fragments. whitman.edudocbrown.info
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 137 | [C₈H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |
| 107 | [C₇H₇O]⁺ | Loss of CH₂NH₂ |
| 77 | [C₆H₅]⁺ | Loss of ethylamine (B1201723) and hydroxyl group |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of phenolic compounds and their derivatives in complex mixtures. mdpi.comshimadzu.comnih.govprotocols.io While this compound is achiral, chiral derivatives can be resolved using chiral stationary phases in the liquid chromatography step.
The LC separates the enantiomers, which are then introduced into the mass spectrometer for detection and quantification. Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific fragmentation transitions for the analyte. This technique is particularly useful for quantifying low levels of chiral compounds in biological or environmental samples. The use of derivatization can also be employed to improve chromatographic properties and ionization efficiency. morressier.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy: The IR spectrum displays absorption bands corresponding to the vibrations of specific bonds within the molecule. Key characteristic bands for this compound include:
A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group.
Two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric N-H stretching of the primary amine group.
Bands around 3000-3100 cm⁻¹ for aromatic C-H stretching and 2850-2960 cm⁻¹ for aliphatic C-H stretching.
Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.
A strong C-O stretching band for the phenol is typically observed around 1200-1260 cm⁻¹.
Data for the similar compound 4-(2-Aminoethyl)phenol from the NIST Chemistry WebBook shows characteristic absorptions consistent with these regions. nist.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200-3600 | O-H stretch (broad) | Phenol (-OH) |
| 3300-3500 | N-H stretch | Primary Amine (-NH₂) |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic (-CH₂-) |
| 1450-1600 | C=C stretch | Aromatic Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by electronic transitions within the phenolic chromophore. Phenol itself exhibits two main absorption bands in methanol (B129727): one around 210 nm and a second, less intense band around 270 nm, which can shift to longer wavelengths (red-shift) in the presence of a base due to the formation of the phenoxide ion. nist.gov The presence of the aminoethyl group is expected to have a minor effect on the position of these absorption maxima. The UV spectrum of 2-aminophenol (B121084) shows an absorption maximum around 275-285 nm. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis serves as a fundamental technique to verify the empirical formula of a synthesized or isolated compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₈H₁₁NO, the theoretical elemental composition is a key parameter for confirming its identity and purity. wikipedia.orgnist.gov The expected percentages of carbon, hydrogen, nitrogen, and oxygen are calculated based on the compound's molecular weight of 137.18 g/mol . wikipedia.orgsielc.com This analysis is a quality control checkpoint, ensuring that the sample corresponds to the correct molecular formula.
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 70.04 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 8.08 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 10.21 |
| Oxygen | O | 15.999 | 1 | 15.999 | 11.66 |
| Total Molecular Weight (g/mol) | 137.18 |
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for its quantitative determination in various matrices. sielc.comsielc.com HPLC offers high resolution and sensitivity, making it a preferred method for analyzing biogenic amines. nih.govmdpi.com
HPLC is widely employed for the separation and quantification of this compound along with other biogenic amines in diverse samples, including food products and biological fluids. sielc.comnih.govcambridge.org The versatility of HPLC allows for various configurations of stationary phases (columns), mobile phases, and detection systems to achieve optimal separation and sensitivity. sielc.com
Commonly used columns include reverse-phase columns like C18 and specialized columns such as Primesep 100 or Newcrom R1. sielc.comsielc.comresearchgate.net The mobile phase typically consists of a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.commitrask.com Detection can be accomplished using UV detectors, as this compound has a UV absorbance maximum around 222 nm or 278 nm, or more sensitively through fluorescence detection following derivatization with reagents like o-phthaldialdehyde (OPA). sielc.comresearchgate.netmitrask.comresearchgate.net Validation studies for these methods confirm their reliability, with good linearity (R² > 0.99) and low limits of detection (LOD) and quantification (LOQ), often in the range of 0.01-0.10 mg/kg and 0.02-0.31 mg/kg, respectively. nih.govnih.gov
| Column Type | Mobile Phase Composition | Detection Method | Reference |
|---|---|---|---|
| Primesep 100 | Water, Acetonitrile (MeCN), Sulfuric Acid | UV (222 nm) | sielc.com |
| Newcrom R1 | Acetonitrile (MeCN), Water, Phosphoric Acid | Not Specified | sielc.com |
| Kromasil C18 | Water-Acetonitrile Gradient | Fluorescence (post-derivatization with Dansyl Chloride) | researchgate.net |
| C18 (4.6 x 150 mm) | 0.02 mol/L Disodium Hydrogen-Acetonitrile (85:15 v/v), pH 8.4 with Phosphoric Acid | UV (278 nm) | researchgate.net |
| Zorbax Eclipse Amino Acid | Methanol and Phosphate Buffer | Fluorescence (λex = 335 nm, λem = 440 nm) | mitrask.com |
The accuracy of quantitative analysis of this compound heavily relies on the efficiency of the sample preparation process. sielc.com Optimization of this step is critical to ensure complete extraction of the analyte from the sample matrix and removal of interfering substances. The choice of extraction method often depends on the complexity of the matrix, such as food or biological tissues.
Common extraction procedures involve protein precipitation and homogenization using acidic solutions. Acids like perchloric acid (HClO₄) or trichloroacetic acid (TCA) are frequently used to extract biogenic amines from samples like fermented milk, fish, and shrimp by-products. mitrask.comresearchgate.netnih.gov For meat samples, hydrochloric acid (HCl) has been utilized, followed by homogenization and a double-centrifugation protocol to minimize matrix effects. mdpi.com For complex matrices like cheese, the extraction may be enhanced by using an ultrasonic bath, followed by centrifugation and ultrafiltration to deproteinize the sample. cambridge.org These optimized preparation steps are crucial for achieving high recovery rates and reproducible results in subsequent HPLC analysis. nih.gov
| Sample Matrix | Extraction/Cleanup Method | Reference |
|---|---|---|
| Fermented Milks | Homogenization with 5% perchloric acid, refrigeration, centrifugation, and filtration. | nih.gov |
| Cheese | Extraction with 0.1 M HCl, ultrasonic bath, centrifugation, fat removal, and ultrafiltration. | cambridge.org |
| Meat | Homogenization in 0.5 M HCl with an ultraturrax homogenizer and double-centrifugation. | mdpi.com |
| Shrimp By-products | Extraction with 5% trichloroacetic acid followed by derivatization with o-phthaldialdehyde. | researchgate.net |
| Tuna Fish | Extraction with 6% perchloric acid, centrifugation, and filtration of the supernatant. | mitrask.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgthepharmajournal.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.
The crystal structure of tyramine (B21549) hemihydrate has been determined by X-ray diffraction. scispace.com The compound crystallizes in the orthorhombic space group Pca2₁, with two tyramine molecules and one water molecule in the asymmetric unit. scispace.com The analysis reveals that the tyramine molecules consist of two nearly planar parts: a phenol ring and a fully extended ethylamine side chain. scispace.com In the crystal lattice, molecules are linked by hydrogen bonds between the hydroxyl and amino groups, forming infinite chains. These chains are further linked to form double molecular layers, with water molecules situated between these layers. scispace.com
| Crystallographic Parameter | Value |
|---|---|
| Compound | Tyramine Hemihydrate (C₈H₁₁NO · ½H₂O) |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| Unit Cell Dimensions | |
| a | 10.445(3) Å |
| b | 18.226(6) Å |
| c | 8.221(2) Å |
| Volume (V) | 1565.12 ų |
| Molecules per Unit Cell (Z) | 8 |
| Calculated Density (Dcalc) | 1.241 g/cm³ |
| R-factor | 0.051 for 904 observed reflections |
Biological and Pharmacological Research of 2 2 Aminoethyl Phenol
Anti-inflammatory Properties and Mechanisms
Emerging research indicates that 2-(2-Aminoethyl)phenol possesses anti-inflammatory properties. Studies have suggested that it can exert these effects by inhibiting the production of chemokines. researchgate.net Furthermore, urinary levels of this compound have been found to be inversely correlated with multiple biomarkers of inflammation and cardiometabolic risk factors in individuals with metabolic syndrome. researchgate.net This suggests that lower levels of the compound are associated with a more pro-inflammatory state. researchgate.net
The broader class of compounds to which this compound belongs, polyphenols, are well-known for their anti-inflammatory and antioxidant effects. nih.govnih.govmdpi.com These compounds can modulate immunity by interfering with the regulation of immune cells and the synthesis of pro-inflammatory cytokines. nih.gov They are known to inactivate NF-κB and modulate pathways like MAPk, which are crucial in the inflammatory response. nih.govnih.gov While much of this research focuses on complex polyphenols, the phenolic structure of this compound may contribute to similar, though perhaps less potent, mechanisms.
Anticancer Research and Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) have been identified as promising targets for cancer therapy due to their role in gene expression regulation. nih.govresearchgate.net The inhibition of HDACs is a successful strategy for developing novel anticancer agents. researchgate.net
Research has focused on using the 4-(2-Aminoethyl)phenol scaffold to design and synthesize novel derivatives as potential HDAC inhibitors. nih.govresearchgate.net In one study, a series of these derivatives were synthesized and evaluated for their HDAC inhibitory activity. nih.govresearchgate.net Two compounds, designated as compounds 18 and 20, demonstrated noteworthy efficacy. nih.govresearchgate.net
| Compound | HDAC Inhibitory Activity (%) | Standard Deviation (±) |
|---|---|---|
| Compound 18 | 64.94 | 1.17 |
| Compound 20 | 52.45 | 1.45 |
To identify promising drug candidates, virtual screening and molecular docking techniques were employed. nih.govresearchgate.net These computational methods help predict how well a molecule will bind to a specific target protein. In this research, studies focused on the interaction between the 4-(2-Aminoethyl)phenol derivatives and the active site of HDAC3, a specific isoform of the enzyme. nih.govresearchgate.net The virtual screening and molecular docking analysis led to the identification of ten representative compounds that were predicted to interact effectively with the HDAC3 active site pocket. nih.govresearchgate.net
The molecular docking studies revealed the specific mechanisms by which these derivatives bind to the HDAC3 active site. nih.govresearchgate.net The active site of HDAC enzymes contains a crucial zinc ion (Zn2+) that is essential for its catalytic activity. nih.gov The designed compounds effectively interacted with this active site through a combination of forces:
π-stacking: This involves interactions between the aromatic rings of the compound and aromatic amino acid residues in the enzyme's active site. nih.govresearchgate.net
Zn2+ coordination: The derivatives were shown to chelate or coordinate with the zinc ion in the catalytic region, which is a key feature of many HDAC inhibitors. nih.govresearchgate.netmdpi.com
Hydrogen bonding: The compounds formed hydrogen bonds with catalytic residues within the active site, further stabilizing the binding. nih.govresearchgate.net These interactions collectively contribute to the stable binding and subsequent inhibition of the HDAC3 enzyme. nih.govresearchgate.net
Cytotoxicity against Cancer Cell Lines (e.g., HepG-2)
While direct studies on the cytotoxicity of this compound against the HepG-2 human liver cancer cell line are not prominent in the available literature, research on its derivatives demonstrates significant anticancer activity. One such derivative, AT13148, an orally active, multi-AGC kinase inhibitor, has shown potent cytotoxic and anti-proliferative effects against various human gastric cancer cell lines. science.gov
AT13148's mechanism of action is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. This is supported by findings that its cytotoxic effects were significantly reduced when apoptosis was blocked by Caspase inhibitors. At the molecular level, AT13148 treatment in gastric cancer cells markedly suppressed the activation of several AGC kinases, including Akt, p70S6 kinase (p70S6K), and glycogen (B147801) synthase kinase 3β (GSK-3β).
Notably, the cytotoxic effects of AT13148 appeared to be selective for cancer cells. Studies have shown that the same concentrations that were toxic to gastric cancer cells were not cytotoxic or pro-apoptotic to non-cancerous human gastric epithelial cells (GEC-1), suggesting a potential therapeutic window. science.gov The growth inhibitory (GI50) values for AT13148 have been quantified in several cancer cell lines.
Table 1: In Vitro Growth Inhibition (GI50) of AT13148 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
|---|---|---|
| HGC-27 | Gastric Cancer | 1.5 - 3.8 |
| AGS | Gastric Cancer | 1.5 - 3.8 |
| SNU-601 | Gastric Cancer | 1.5 - 3.8 |
| N87 | Gastric Cancer | 1.5 - 3.8 |
| MKN-28 | Gastric Cancer | 1.5 - 3.8 |
Data sourced from studies on cancer cell lines with abnormal PI3K-AKT-mTOR or RAS-RAF pathways.
Antibacterial and Antimicrobial Activity Studies
Investigations into the antibacterial properties of this compound have largely focused on the activity of its derivatives, which can be synthesized to enhance antimicrobial efficacy.
Data on the intrinsic antibacterial activity of the unmodified this compound molecule is limited. However, studies on its derivatives, particularly Schiff bases, have demonstrated significant efficacy against specific bacterial strains. For instance, a Schiff base derived from (E)-2-(((2-aminoethyl) imino) methyl) phenol (B47542) showed noteworthy biological activity against Escherichia coli. In contrast, the same compound did not exhibit effective inhibition against other tested bacteria, including Staphylococcus aureus.
Structural modification is a key strategy for imparting or enhancing the antibacterial potency of the this compound scaffold. The formation of derivatives, such as Schiff bases, introduces new functional groups and alters the molecule's electronic and steric properties, which can significantly influence its interaction with bacterial targets. The demonstrated efficacy of a Schiff base derivative against E. coli, while the parent scaffold lacks broad-spectrum activity, highlights the critical role of chemical modification in developing phenethylamine-based antibacterial agents.
Neuroprotective Effects and Mechanisms
This compound and its related structures have been identified as having significant neuroprotective potential. Animal studies have shown that 2-hydroxyphenethylamine can produce neuroprotective effects following acute brain injury. nih.gov The mechanisms underlying this protection are linked to the modulation of critical neurotransmitter systems.
A primary mechanism of action is the allosteric inhibition of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity but can contribute to excitotoxicity and neuronal death when overactivated. researchgate.net Specifically, phenylethanolamine compounds like ifenprodil (B1662929) bind to NMDA receptors containing the GluN1 and GluN2B subunits. researchgate.net Structural studies have revealed that the binding site is located at the interface between these two subunits. researchgate.net The inhibitory action is dependent on the conformational freedom of the GluN2B subunit, indicating a dynamic allosteric mechanism. researchgate.net
Furthermore, this compound serves as a foundational chemical for the synthesis of other neuroactive compounds. It is a starting material for Coluracetam, a nootropic drug investigated for its cognitive-enhancing and neuroprotective properties. The neuroprotective effects of Coluracetam are thought to stem from its ability to mitigate glutamate-induced excitotoxicity.
Enzyme Interaction Studies beyond MAO-B
While phenethylamines are well-known for their interaction with monoamine oxidase (MAO) enzymes, the prompt specifically excludes discussion of MAO-B. Research into interactions with other enzyme classes is less extensive.
Based on a review of the available scientific literature, no studies were found that specifically investigated the protease inhibition activity of this compound or its direct derivatives.
Clinical Research and Investigational Studies
A thorough review of scientific literature and clinical trial registries reveals no registered clinical trials or formal investigational studies involving this compound for any therapeutic application. The research on this specific compound appears to be in the preclinical or basic science stage, and it has not progressed to human studies. Consequently, there is no data available on its safety, efficacy, or pharmacokinetic profile in humans.
Computational and Theoretical Studies on 2 2 Aminoethyl Phenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 2-(2-Aminoethyl)phenol and its isomers to predict their geometric, electronic, and spectroscopic properties.
Studies on the related compound, p-(2-aminoethyl)phenol (tyramine), using DFT calculations at the B3LYP/3-21G and B3LYP/6-311G(d,p) levels of theory have successfully determined its equilibrium geometry, vibrational frequencies, and electronic characteristics. researchgate.netsciensage.info These calculations provide optimized values for bond lengths, bond angles, and dihedral angles. researchgate.net
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A smaller gap suggests higher reactivity, as it is easier to excite an electron from the occupied to the unoccupied orbital. For tyramine (B21549), the HOMO-LUMO energy gap was decreased by 0.07 eV in the presence of a water monomer, indicating a slight increase in reactivity in a hydrated environment. researchgate.net The graphical representation of these orbitals shows that charge transfer primarily occurs within the molecule itself. researchgate.net
Molecular Electrostatic Potential (MEP) analysis is another tool used in conjunction with DFT to understand chemical reactivity. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. sciensage.info For tyramine, the MEP analysis shows negative potential regions around the oxygen and nitrogen atoms, indicating sites for electrophilic attack, while the hydrogen atoms of the hydroxyl and amino groups show positive potential, marking them as sites for nucleophilic attack. sciensage.info
| Property | Methodology | Finding | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | DFT/B3LYP/6-31++G(d,p) | Decreased by 0.07 eV in the presence of a water monomer. | researchgate.net |
| Molecular Electrostatic Potential (MEP) | DFT/B3LYP/6-311G(d,p) | Negative potential around O and N atoms; positive potential around hydroxyl and amino H atoms. | sciensage.info |
| Intramolecular Interactions | NBO Analysis | Reveals stabilizing hyperconjugative interactions and charge transfer. | sciensage.info |
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations are invaluable for understanding how a ligand, such as this compound, interacts with a biological target, like a receptor or enzyme.
MD simulations have been employed to investigate the binding mechanism of tyramine (p-isomer) to its target, the tyramine receptor (TyrR). nih.gov Using techniques like funnel metadynamics (FM) and conventional molecular dynamics (CMD), researchers can explore the binding pathways and identify key amino acid residues involved in the interaction. nih.gov For the tyramine-TyrR complex in the rice weevil (Sitophilus oryzae), FM results identified Asp114, Asp80, Asn91, and Asn427 as crucial residues for the binding and function of tyramine. nih.gov
These simulations, often run for hundreds of nanoseconds, provide a dynamic picture of the ligand-receptor complex, treating both molecules in a flexible manner. nih.gov By analyzing the simulation trajectories, it is possible to calculate important thermodynamic properties like the binding free energy, often using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) or Poisson-Boltzmann Surface Area (MM-PBSA). These calculations help to quantify the strength of the interaction and rank the binding affinities of different ligands to the same target. nih.gov For instance, in one study, the binding free energies for tyramine and other compounds were calculated from 150 ns MD simulations to ensure accuracy. nih.gov
The detailed interaction analysis from MD simulations can reveal the specific types of non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and salt bridges—that stabilize the ligand in the binding pocket. This atomic-level information is critical for structure-based drug design, allowing for the rational modification of ligands to improve their binding affinity and selectivity for a specific target.
| Residue | Role in Interaction | Method of Identification | Reference |
|---|---|---|---|
| Asp114 | Crucial for binding and function | Funnel Metadynamics | nih.gov |
| Asp80 | Key residue in binding mechanism | Funnel Metadynamics | nih.gov |
| Asn91 | Key residue in binding mechanism | Funnel Metadynamics | nih.gov |
| Asn427 | Key residue in binding mechanism | Funnel Metadynamics | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized compounds.
For the chemical class of phenethylamines, to which this compound belongs, QSAR studies have been conducted to model various properties. One study developed a "global" QSAR model for a diverse set of 40 phenethylamine (B48288) derivatives to predict their partition coefficient (logP), a key parameter in pharmacokinetics. nih.gov The study produced statistically significant models using Multiple Linear Regression (MLR). nih.gov The final two-variable model showed a high correlation coefficient (R² = 0.937) and predictive ability, as confirmed by internal and external validation. nih.gov The key molecular descriptors identified in this model were:
BLTF96 : A descriptor related to the Verhaar model of fish base-line toxicity, derived from MLOGP.
Mor15u : A 3D-MoRSE (Molecule Representation of Structures based on Electron diffraction) descriptor, which encodes 3D structural information. nih.gov
The success of this model indicates that these descriptors are crucial in regulating the logP values of phenethylamines. nih.gov
In other work on phenylethylamine analogues, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied. acs.org These methods generate 3D models that describe the steric, electrostatic, and hydrophobic field requirements for a ligand to interact effectively with its receptor site. acs.org Such models have proven to have good predictive power for the antiarrhythmic activity of newly designed compounds, guiding the synthesis of more potent analogues. acs.org
QSAR studies have also been developed for related structures to understand their binding to specific receptors. For instance, an analysis of baclofen-like compounds, which share structural similarities, revealed that HOMO/LUMO orbital energies are critical for a high correlation with binding strength. beilstein-journals.org These examples highlight the utility of QSAR in rationalizing the mechanism of action and guiding the design of new bioactive molecules within the broader phenethylamine class. beilstein-journals.org
Modeling of Hydrogen Transfer and Proton Transfer Mechanisms
Hydrogen transfer (HT) and proton transfer (PT) are fundamental chemical processes, and their mechanisms in phenolic compounds have been a subject of extensive theoretical modeling. These models often focus on Excited-State Intramolecular Proton Transfer (ESIPT), where a proton moves from the hydroxyl group to a nearby acceptor site within the same molecule upon photoexcitation.
For a molecule like this compound, the proximity of the amino group to the hydroxyl group allows for the possibility of an intramolecular hydrogen bond. Theoretical studies on related systems, such as 2-(iminomethyl)phenol, have used time-dependent DFT and ab initio methods to investigate the ESIPT process. nih.gov These calculations show that ESIPT can be a barrierless process that occurs on an ultrafast timescale. nih.gov
In the broader context of phenols, the presence of substituents is known to affect the potential energy surfaces of the relevant excited states (the ¹ππ* and ¹πσ* states). The ¹πσ* state is dissociative along the O-H bond coordinate. Theoretical studies on aminophenols suggest that the amino group has the effect of lowering the energy of the ¹πσ* state, which can enhance the excited-state hydrogen transfer reaction.
Furthermore, studies on protonated tyramine (TyraH⁺) provide insight into the competition between different photochemical pathways. rsc.org Upon UV excitation, TyraH⁺ can undergo deactivation through mechanisms involving charge transfer or proton transfer. Ab initio calculations (at the CC2 level) suggest that a charge transfer process to the ammonium (B1175870) group, leading to the loss of ammonia (B1221849) (NH₃), is the predominant deactivation mechanism. This pathway is favored over a proton transfer to the aromatic ring. rsc.org The excited state lifetime of TyraH⁺ was found to decrease rapidly with excess energy, a dynamic process that would require state-of-the-art excited-state molecular dynamics simulations to fully model. rsc.org These theoretical findings highlight how the interplay between electron and proton movement, often termed Proton-Coupled Electron Transfer (PCET), is critical in determining the reaction outcomes for these molecules. rsc.org
Applications and Industrial Relevance of 2 2 Aminoethyl Phenol
Role as a Building Block in Organic Synthesis for Pharmaceuticals and Agrochemicals
2-(2-Aminoethyl)phenol is a significant building block in the field of organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of two reactive sites, the amino group and the phenolic hydroxyl group, allows for a variety of chemical transformations, leading to the creation of more complex molecules with desired biological activities.
In pharmaceutical research, derivatives of this compound are investigated for their potential therapeutic effects. For instance, its derivatives have been explored as adrenergic agonists and antagonists, with some showing potential for the treatment of respiratory diseases. The core structure of this compound is a scaffold that can be modified to interact with specific biological targets. Its isomer, 4-(2-Aminoethyl)phenol, commonly known as tyramine (B21549), is a well-known biogenic amine that serves as a precursor in the synthesis of various therapeutic agents. The general class of phenylethylamines, to which this compound belongs, is crucial in the development of drugs that target the central nervous system.
Aromatic nitro compounds often serve as precursors in the synthesis of such molecules, where the nitro group is later reduced to an amine, highlighting a common synthetic route where a derivative of this compound could be the target molecule. Phenols and phenolic ethers are recurring motifs in many FDA-approved small-molecule pharmaceuticals, underscoring the importance of this chemical class in drug discovery. researchgate.net
The following table summarizes the key reactive sites of this compound and their significance in organic synthesis:
| Functional Group | Reactivity | Potential Applications in Synthesis |
|---|---|---|
| Amino Group (-NH2) | Nucleophilic, Basic | Amide formation, Imine formation, Alkylation, Salt formation |
| Phenolic Hydroxyl Group (-OH) | Acidic, Nucleophilic | Etherification, Esterification, Electrophilic aromatic substitution |
Polymer Production and Material Science Applications
The dual functionality of this compound also lends itself to applications in polymer science, where it can be incorporated into polymer backbones or used as a modifying agent to impart specific properties to materials.
The amino and hydroxyl groups of this compound can participate in polymerization reactions, leading to cross-linking and branching in polymer chains. The amino group can react with epoxy groups, making it a potential curing agent for epoxy resins. threebond.co.jp This reaction involves the opening of the epoxide ring by the amine, forming a covalent bond and leading to a cross-linked, thermosetting polymer network. wikipedia.org The presence of the phenolic hydroxyl group can further influence the curing process, potentially accelerating the reaction. chemicaldynamics.net
In phenolic resins, which are typically formed from the reaction of a phenol (B47542) with formaldehyde, the incorporation of a molecule like this compound can introduce amino functionalities into the polymer structure. This can alter the cross-linking density and the final properties of the cured resin. The formation of methylene (B1212753) and chroman-bridged structures is a key mechanism in the cross-linking of phenolic resins. researchgate.net
The ability of this compound to promote adhesion and act as a cross-linker makes it a candidate for use in adhesives, coatings, and composites. In adhesive and coating formulations, the amino group can enhance bonding to various substrates, particularly metals. Compounds with aminoethyl groups, such as N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, have been shown to improve the adhesion of silicone coatings to epoxy primers. nih.govmdpi.com This suggests that this compound could play a similar role in enhancing the interfacial adhesion in multi-layer coating systems.
In the context of composites, phenolic resins are widely used as matrix materials due to their thermal stability and chemical resistance. bu.eduresearchgate.net The incorporation of this compound into a phenolic resin matrix could modify the resin's properties, potentially improving its toughness or adhesion to reinforcing fibers. The amino groups can provide additional reaction sites for cross-linking, which can enhance the mechanical properties of the final composite material.
The following table outlines the potential roles of this compound's functional groups in material applications:
| Functional Group | Role in Adhesives and Coatings | Role in Composites |
|---|---|---|
| Amino Group (-NH2) | Curing agent for epoxy resins, Adhesion promoter | Cross-linking site, Improved fiber-matrix adhesion |
| Phenolic Hydroxyl Group (-OH) | Accelerator for epoxy curing, Contributes to chemical resistance | Monomer for phenolic resins, Enhances thermal stability |
Electrical Insulation Applications
Phenolic resins are known for their excellent electrical insulation properties and are used in a variety of electrical applications. nist.gov Laminated materials made from paper or fabric impregnated with phenolic resin are used to make insulating components. The structure of the phenolic polymer, with its high degree of cross-linking and aromatic content, contributes to its low electrical conductivity and high dielectric strength.
By incorporating this compound into the formulation of these resins, it may be possible to tailor the electrical properties of the resulting material. The introduction of the polar amino group could influence the dielectric constant and dissipation factor of the insulating material. Careful control of the formulation and curing process would be necessary to optimize these properties for specific electrical insulation applications.
Development of Specialty Chemicals
This compound serves as an intermediate in the production of various specialty chemicals. Its reactive nature allows it to be a starting material for compounds used in niche applications. For example, it can be used to synthesize specific dyes, antioxidants, and other performance chemicals where the combination of an aromatic ring, a hydroxyl group, and an amino group is required to achieve the desired chemical properties and functionality. The ability to enzymatically polymerize phenolic compounds opens up possibilities for creating novel polymeric materials with enhanced antioxidant activity. nih.govresearchgate.net
Analytical Reagent in Biochemical Assays
In the field of biochemistry, this compound and its isomers are utilized as analytical reagents. This compound itself has been employed in studies as a substrate for monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. This allows researchers to study the activity and inhibition of this important enzyme.
The structurally similar tyramine is used as a neurotransmitter analog in biochemical assays to study adrenergic receptors. The straightforward analysis of compounds like this compound via methods such as high-performance liquid chromatography (HPLC) makes them suitable for use in various analytical applications, including pharmacokinetics.
Environmental Research and Fate of 2 2 Aminoethyl Phenol
Biodegradation Pathways and Microbial Degradation
The biodegradation of 2-(2-Aminoethyl)phenol is not well-documented in scientific literature. However, the degradation pathways can be predicted based on the microbial metabolism of other aminophenols. The aerobic bacterial degradation of 2-aminophenol (B121084), a structural analog, is initiated by the cleavage of the aromatic ring. frontiersin.org This process typically involves the enzyme 2-aminophenol-1,6-dioxygenase, which breaks open the ring to form 2-aminomuconic-6-semialdehyde. frontiersin.org Subsequently, the molecule is further broken down into intermediates that can enter central metabolic cycles.
Another possible pathway, observed in the degradation of 4-aminophenol, involves an initial hydroxylation step to form a benzenediol or benzenetriol intermediate before the ring is cleaved. nih.gov It is plausible that this compound could undergo similar enzymatic attacks, targeting either the aromatic ring directly or the functional groups attached to it. Under anaerobic conditions, phenolic compounds are generally more persistent but can be degraded through processes like initial carboxylation followed by ring reduction. nih.gov
A variety of microorganisms are known to degrade simple phenolic compounds and aromatic amines, and it is likely that species from these groups could also transform this compound. researchgate.net Bacteria from genera such as Pseudomonas and Burkholderia have been identified as capable of utilizing aminophenols as their sole source of carbon and nitrogen. frontiersin.orgnih.gov For instance, Pseudomonas sp. AP3 and Burkholderia xenovorans LB400 are known to degrade 2-aminophenol. frontiersin.org Similarly, Burkholderia sp. AK-5 can metabolize 4-aminophenol. nih.gov These microorganisms possess specialized enzyme systems, like dioxygenases, that are crucial for initiating the breakdown of the stable aromatic ring. frontiersin.org Fungi are also known for their ability to degrade a wide range of aromatic pollutants, including phenols, often through the action of powerful extracellular enzymes like peroxidases and laccases. researchgate.net
Table 1: Microorganisms Involved in the Degradation of Related Phenolic Compounds
| Microorganism Genus | Compound Degraded | Reference |
|---|---|---|
| Pseudomonas | 2-Aminophenol | frontiersin.org |
| Burkholderia | 2-Aminophenol, 4-Aminophenol | frontiersin.orgnih.gov |
| Serratia | 4-Aminophenol | researchgate.net |
Environmental Partitioning and Persistence
The environmental distribution and longevity of this compound are dictated by its physicochemical properties. While specific experimental data are scarce, estimations can be made based on related compounds. For its isomer, o-aminophenol, the estimated low soil-adsorption coefficient (Koc) suggests it is likely to be mobile in soil and may leach into groundwater. epa.gov Phenols, in general, are highly soluble in water and tend to break down relatively quickly in surface waters, often within a week, primarily through photooxidation and biodegradation. lsrca.on.ca However, their persistence can increase in sediment and groundwater where microbial activity and light are limited. sciencepub.net
Air: Phenolic compounds released into the atmosphere are expected to degrade relatively quickly. lsrca.on.ca The estimated atmospheric half-life for o-aminophenol, due to reaction with hydroxyl radicals, is very short, on the order of hours. epa.gov This suggests that atmospheric transport of this compound over long distances is unlikely.
Water: Due to its polar hydroxyl and amino groups, this compound is expected to be soluble in water. In surface waters, it is susceptible to biodegradation and photodegradation. lsrca.on.ca Phenol (B47542) itself is known to persist for days in water before being biodegraded. sciencepub.net
Soil: The mobility of this compound in soil will depend on its sorption characteristics. The estimated low soil adsorption coefficient for o-aminophenol (Koc of 92) indicates a high potential for movement through the soil column and into groundwater. epa.gov
Sediment: Compounds that partition from the water column into sediments may persist for longer periods, with estimated half-lives for some phenolic compounds in sediment ranging from weeks to months. sciencepub.net
Bioaccumulation Potential
The potential for a chemical to accumulate in the tissues of living organisms is often estimated using its octanol-water partition coefficient (log Kow). A low log Kow value generally indicates a low potential for bioaccumulation. The log Kow for the related compound o-aminophenol is 0.62, and for tyramine (B21549) (4-(2-Aminoethyl)phenol) it is 0.72. epa.govnih.gov These low values suggest that this compound is unlikely to significantly bioaccumulate in aquatic organisms. Phenol itself is rapidly metabolized and does not tend to accumulate in the environment. lsrca.on.canih.gov
Table 2: Physicochemical Properties and Bioaccumulation Potential of Related Aminophenols
| Compound | CAS Number | Log Kow | Bioaccumulation Potential | Reference |
|---|---|---|---|---|
| o-Aminophenol | 95-55-6 | 0.62 | Low | epa.gov |
Release Sources and Environmental Exposure Scenarios
This compound is not a high-production-volume chemical, and its release into the environment is likely limited. However, phenols as a class are used extensively in various industries. dcceew.gov.au Anthropogenic sources are the primary route of entry for phenolic compounds into the environment. pjoes.com Potential sources include:
Industrial Effluents: Wastewater from chemical, pharmaceutical, and dye manufacturing industries may contain aminophenols. dcceew.gov.aupjoes.com Phenols are common components of waste from oil refineries, coal processing, and pulp and paper mills. lsrca.on.cadcceew.gov.au
Chemical Synthesis: The compound may be used as an intermediate in the synthesis of other organic chemicals. chemicalbook.com
Research Laboratories: Small quantities may be released from its use as a chemical reagent in research. bcerp.org
Natural sources of phenols include the decomposition of organic matter and animal wastes, but these contributions are typically very small compared to industrial releases. lsrca.on.cadcceew.gov.au
Ecotoxicological Effects on Aquatic Organisms
Sub-lethal effects of phenol exposure in aquatic organisms include interference with enzyme activities and oxidative stress. nih.govresearchgate.net The toxicity can vary widely among different species and is influenced by environmental factors such as temperature and pH. waterquality.gov.au For example, acute toxicity (LC50) values for phenol in freshwater fish can range from 1.6 to 100 mg/L. waterquality.gov.au
Table 3: Acute Toxicity of Phenol to Various Freshwater Aquatic Organisms
| Organism Group | Species | Endpoint (LC50/EC50) | Concentration Range (mg/L) | Reference |
|---|---|---|---|---|
| Fish | 32 species | 48-96h LC50 | 1.6 - 100 | waterquality.gov.au |
| Crustaceans | 28 species | 48-96h LC50/EC50 | 3 - 200 | waterquality.gov.au |
| Insects | 45 species | 48-96h LC50 | 2 - 2200 | waterquality.gov.au |
Future Directions and Research Challenges for 2 2 Aminoethyl Phenol
Exploration of Novel Therapeutic Applications
The phenethylamine (B48288) framework is a cornerstone in medicinal chemistry, found in numerous natural and synthetic bioactive compounds. researchgate.net Building on its known activity as a monoamine oxidase (MAO) inhibitor, future research will likely focus on designing novel derivatives of 2-(2-aminoethyl)phenol for a range of therapeutic targets. biosynth.com
Key research areas include:
Neurological Disorders: Given its structural similarity to neurotransmitters and its MAO-inhibiting properties, derivatives could be developed for depression, anxiety, Parkinson's disease, and other neurological conditions. wikipedia.orgfrontiersin.org The goal would be to create compounds with improved selectivity for MAO isoforms (MAO-A or MAO-B) to minimize side effects. psychscenehub.com
Cardiovascular Diseases: The phenethylamine core is present in drugs that interact with adrenergic receptors, which play a crucial role in regulating cardiovascular function. nih.gov Future work could explore this compound derivatives as potential agonists or antagonists for these receptors, aiming to treat conditions like hypertension or heart failure. chemicalbook.com
Anti-Inflammatory and Antioxidant Agents: Phenolic compounds are well-known for their ability to combat oxidative stress and inflammation, which are underlying factors in many chronic diseases. mdpi.commdpi.com Research is anticipated to explore the potential of this compound and its analogs as potent anti-inflammatory and antioxidant therapies. biosynth.com
Antimicrobial Agents: There is growing interest in developing new antimicrobial drugs to combat resistant pathogens. Schiff bases derived from related amino phenols have shown promise against bacteria like E. coli, suggesting a potential avenue for developing new antibiotics based on the this compound structure. researchgate.net
| Potential Therapeutic Area | Target/Mechanism | Rationale for Exploration |
| Neurological Disorders | Monoamine Oxidase (MAO) Inhibition, Adrenergic/Dopaminergic Receptors | Known MAO inhibitor; phenethylamine scaffold is key for CNS-active drugs. biosynth.comwikipedia.orgnih.gov |
| Cardiovascular Disease | Adrenergic Receptors (α, β) | Derivatives of parent compound are adrenergic agonists/antagonists. chemicalbook.comnih.gov |
| Inflammatory Conditions | Cyclooxygenase (COX), NF-κB pathways | Phenolic structures are known for their antioxidant and anti-inflammatory properties. mdpi.com |
| Infectious Diseases | Bacterial cell wall/enzyme targets | Related aminophenol derivatives have shown antibacterial activity. researchgate.net |
Advanced Materials Science and Engineering
The bifunctional nature of this compound, possessing both a reactive phenolic hydroxyl group and a primary amino group, makes it a valuable monomer for polymer synthesis. derpharmachemica.com This opens up avenues for its use in creating high-performance materials.
Future research directions in materials science include:
High-Performance Polymers: The compound can be used to synthesize specialty polymers like phenolic resins, polyamides, and polybenzoxazines. penpet.comvedantu.com These materials are known for their high thermal stability, flame retardancy, and mechanical strength, making them suitable for aerospace, automotive, and electronics applications. elsapainternational.com
Functional Coatings and Adhesives: Polymers derived from this compound can be developed into advanced coatings and adhesives. The phenolic group can promote strong adhesion to various substrates, while the polymer backbone provides durability and resistance to chemicals and heat. nih.gov
Biomaterials: The antioxidant properties of the phenol (B47542) group and the biocompatibility of some amine-containing polymers suggest potential applications in the biomedical field. researchgate.net Research could focus on creating drug delivery systems, tissue engineering scaffolds, or biocompatible coatings for medical devices.
| Material Application | Relevant Functional Groups | Potential Properties and Advantages |
| High-Performance Polymers | Phenolic -OH, Amino -NH2 | Thermal stability, flame resistance, mechanical strength. penpet.comelsapainternational.com |
| Functional Coatings | Phenolic -OH | Strong adhesion, chemical and heat resistance. nih.gov |
| Conducting Polymers | Aromatic ring, Amino -NH2 | Semiconducting properties, potential for sensors and electronics. derpharmachemica.com |
| Biomaterials | Phenolic -OH, Amino -NH2 | Antioxidant activity, biocompatibility, drug delivery potential. researchgate.net |
Green Chemistry Approaches for Synthesis
Traditional synthesis routes for phenethylamines often rely on harsh reagents and organic solvents. chemicalbook.com A significant future challenge is the development of more environmentally friendly and sustainable methods for producing this compound.
Key green chemistry strategies to be explored include:
Biocatalysis: Utilizing enzymes to carry out specific steps in the synthesis can lead to higher selectivity, milder reaction conditions, and reduced waste. For example, enzymatic decarboxylation of amino acids is a key step in the natural production of phenethylamines. wikipedia.org
Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis process.
Catalytic Hydrogenation: Developing efficient catalytic systems for the reduction of precursor molecules (e.g., nitrostyrenes or nitriles) can replace the use of stoichiometric and often hazardous reducing agents like lithium aluminum hydride. youtube.com
Photoredox Catalysis: Recent advances have shown that photoredox catalysis, combined with nickel, can enable the synthesis of β-phenethylamines under mild conditions, offering a modular and sustainable approach. acs.orgacs.org
| Green Chemistry Approach | Traditional Method to Replace | Potential Advantages |
| Biocatalysis / Enzymatic Synthesis | Multi-step chemical synthesis | High selectivity, mild conditions, reduced byproducts. wikipedia.org |
| Use of Greener Solvents (e.g., water) | Use of volatile organic solvents (e.g., THF, Chloroform). chemicalbook.com | Reduced toxicity and environmental pollution. |
| Catalytic Reduction | Use of stoichiometric metal hydrides (e.g., LiAlH4). chemicalbook.com | Improved atom economy, safer reagents, less waste. youtube.com |
| Photoredox Catalysis | Cross-coupling with harsh reagents | Mild reaction conditions, high modularity. acs.orgacs.org |
In-depth Mechanistic Studies of Biological Activities
While this compound is known to be an inactivator of MAO-B, a detailed understanding of its molecular interactions and downstream effects is still emerging. chemicalbook.com Future research must delve deeper into the mechanisms that underpin its biological activities to guide the rational design of new drugs.
Key areas for mechanistic investigation include:
Enzyme-Inhibitor Interactions: High-resolution structural studies, such as X-ray crystallography, could reveal the precise binding mode of this compound and its derivatives within the active site of MAO-B. nih.gov This would provide critical insights for designing more potent and selective inhibitors.
Receptor Profiling: A comprehensive screening of derivatives against a panel of G-protein-coupled receptors (GPCRs), such as adrenergic, dopaminergic, and serotonergic receptors, is needed. The phenethylamine scaffold is known to interact with a wide range of these targets. mdpi.comnih.gov
Cellular Signaling Pathways: Investigating how this compound affects intracellular signaling cascades is crucial. This includes studying its impact on second messengers, protein kinases, and transcription factors that regulate cellular responses to inflammation, oxidative stress, and neurotransmission. wikipedia.org
Metabolic Fate: Understanding how the compound is metabolized in the body is essential. Studies on its hydroxylation and other metabolic transformations will help in predicting its pharmacokinetic profile and identifying any potentially active metabolites. researchgate.net
Q & A
Q. What are the standard synthetic routes for 2-(2-Aminoethyl)phenol, and what are their comparative efficiencies?
The synthesis of this compound derivatives typically involves catalytic hydrogenation or iron-mediated reduction of nitrophenol precursors. For example, 3-(2-Aminoethyl)phenol hydrochloride is synthesized via reduction of nitro precursors under acidic conditions, with yields optimized by controlling reaction temperature (40–60°C) and catalyst loading (e.g., palladium on carbon) . Comparatively, iron powder in acidic media (HCl or H₂SO₄) offers a cost-effective alternative but may require longer reaction times and generate more byproducts . Purification often involves recrystallization from hot ethanol or water, with purity confirmed via HPLC (>99%) .
Q. How should researchers handle this compound safely in laboratory settings?
Safety protocols mandate:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as skin/eye irritant; GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid aerosol inhalation (respiratory irritation risk; GHS Category 3) .
- Waste disposal : Segregate waste in labeled containers for professional hazardous waste treatment .
- Emergency measures : For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 280 nm .
- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms structure (e.g., aromatic protons at δ 6.7–7.2 ppm, ethylamine protons at δ 2.8–3.5 ppm) .
- Mass spectrometry : ESI-MS (positive mode) identifies molecular ions (e.g., [M+H]⁺ at m/z 138 for C₈H₁₁NO) .
- Melting point : Validate identity against literature values (e.g., 160–162°C for 4-(2-Aminoethyl)phenol) .
Advanced Research Questions
Q. How does this compound interact with neurotransmitter systems in vivo, and what experimental models are optimal for these studies?
this compound derivatives like tyramine act as trace amines, competing with catecholamines (e.g., dopamine) for vesicular monoamine transporter (VMAT) uptake. Key models include:
- Rodent microdialysis : Measure extracellular dopamine levels in striatum after systemic administration .
- Knockout mice : VMAT2-deficient models elucidate uptake specificity .
- Electrophysiology : Patch-clamp recordings in midbrain neurons assess presynaptic modulation .
Q. What molecular mechanisms underlie the biological activity of this compound in modulating amyloid-beta (Aβ) peptide production?
Derivatives may inhibit γ-secretase, reducing Aβ40/42 production in Alzheimer’s models. Methodologies include:
- Cell-free assays : Fluorescently tagged APP substrates (e.g., C99-FLAG) quantify γ-secretase activity .
- Western blot : Detect Aβ levels in SH-SY5Y neuroblastoma cells treated with 10–100 µM compound .
- Molecular docking : Simulate binding to γ-secretase active sites (PDB ID: 5A63) using AutoDock Vina .
Q. How can researchers resolve contradictions in reported cytotoxic or neuroprotective effects of this compound derivatives?
Contradictions arise from concentration-dependent effects and cell-type specificity. Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
